1-(4-Bromo-2-fluorobenzyl)piperidine
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as 4-(4-fluorobenzyl)piperidine involves Grignard reactions, deoxygenation, and heteroatomic ring saturation processes, demonstrating the complexity and precision required in synthesizing such structures. These methods highlight the advanced techniques in organic synthesis to achieve desired structural and isotopic variations of benzyl piperidine derivatives (Proszenyák et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, reveals insights into the nonplanar nature, crystallographic characteristics, and the absence of intra- or intermolecular hydrogen bonds. These findings are critical for understanding the stereochemistry and potential reactivity of such compounds (Xue Si-jia, 2011).
Chemical Reactions and Properties
Research into the chemical reactions and properties of benzyl piperidine derivatives provides insights into their potential as dopamine D4 receptor ligands, highlighting the specific interactions with biological targets and the importance of structural modifications to achieve desired biological activities (Yang Fang-wei, 2013).
Physical Properties Analysis
The physical properties, such as crystallization, melting points, and solubility, play a crucial role in the application and handling of these compounds. Studies on related structures, like (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, offer detailed insights into their crystalline forms and stability, essential for their practical use in research (S. Prasad et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other chemical entities, are fundamental aspects of these compounds. For instance, the interaction and structure-activity relationship studies of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters elucidate the critical aspects of molecular design for targeting specific receptors, demonstrating the compound's potential in neurological research (Rohit Kolhatkar et al., 2003).
Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
The chemistry of piperidine derivatives is crucial for the synthesis of various pharmaceutical compounds. The nucleophilic aromatic substitution reaction, involving piperidine, offers a pathway to synthesize aromatic compounds, potentially useful in drug development and synthetic chemistry (Pietra & Vitali, 1972).
Synthesis of Key Pharmaceutical Intermediates
1-(4-Bromo-2-fluorobenzyl)piperidine is implicated in the synthesis of 2-Fluoro-4-bromobiphenyl, a critical intermediate for producing non-steroidal anti-inflammatory drugs, such as flurbiprofen. This highlights its importance in the pharmaceutical industry for developing drugs with anti-inflammatory properties (Qiu et al., 2009).
Drug Discovery for Neuropsychiatric Disorders
Piperidine derivatives are explored for their therapeutic potential in treating neuropsychiatric disorders, such as schizophrenia and Parkinson's disease, due to their dopamine D2 receptor modulating capabilities. The structural motifs of piperidine, including those related to this compound, are key to developing drugs with high affinity for the D2 receptor, underscoring the compound's relevance in neuropsychiatric drug discovery (Jůza et al., 2022).
Development of Antipsychotic Agents
The compound's utility extends to the synthesis of arylcycloalkylamines, including phenyl piperidines, which are pharmacophoric groups in antipsychotic agents. The exploration of these groups contributes to understanding the potency and selectivity of binding affinities at D(2)-like receptors, which is crucial for developing antipsychotic medications (Sikazwe et al., 2009).
Antioxidant Activity Analysis
The compound is also indirectly associated with research on antioxidant activity, where methodologies for determining antioxidant capacity are vital. While not directly related to this compound, this aspect of research is significant for evaluating the therapeutic potential of various compounds, including those synthesized using piperidine derivatives (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c13-11-5-4-10(12(14)8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTBRQBFFSSMLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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